(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
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Overview
Description
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H4IN3O3 and a molecular weight of 269 g/mol . It is characterized by the presence of an iodine atom, a nitro group, and a pyrazole ring, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The iodine atom and pyrazole ring also contribute to the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol can be compared with similar compounds such as:
(5-Bromo-3-nitro-1H-pyrazol-1-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(5-Chloro-3-nitro-1H-pyrazol-1-yl)methanol: Contains a chlorine atom instead of iodine.
(5-Iodo-3-amino-1H-pyrazol-1-yl)methanol: The nitro group is replaced by an amino group.
Properties
Molecular Formula |
C4H4IN3O3 |
---|---|
Molecular Weight |
269.00 g/mol |
IUPAC Name |
(5-iodo-3-nitropyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H4IN3O3/c5-3-1-4(8(10)11)6-7(3)2-9/h1,9H,2H2 |
InChI Key |
UTSFZXGGENVJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CO)I |
Origin of Product |
United States |
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